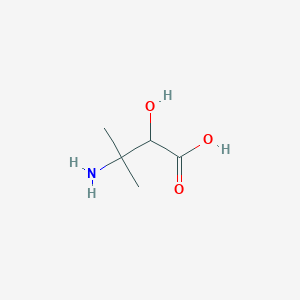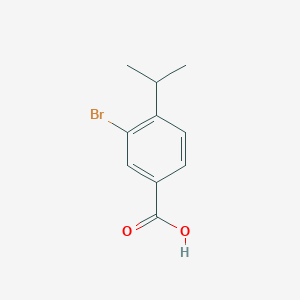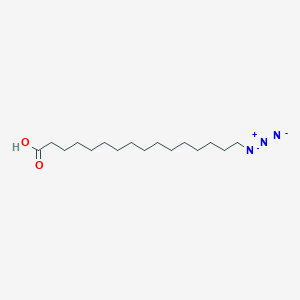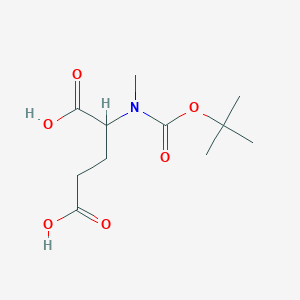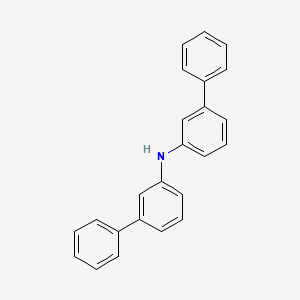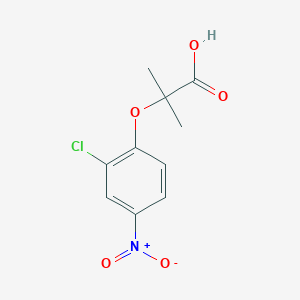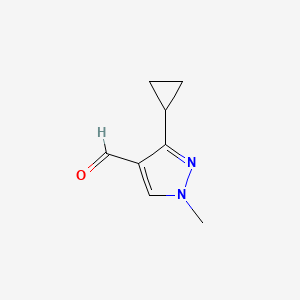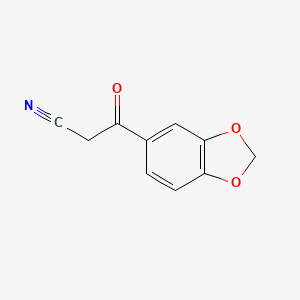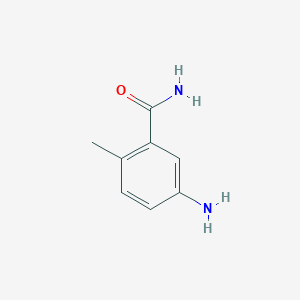
5-Amino-2-methylbenzamide
Übersicht
Beschreibung
5-Amino-2-methylbenzamide is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermal Stability Studies
Research on the thermal stability of compounds structurally related to 5-Amino-2-methylbenzamide has been conducted, such as the study on 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). These studies involve using dynamic DSC curves to obtain thermodynamic data like activation energy, initial decomposition temperature, and heat release for thermal decomposition. Such studies are crucial in predicting the thermal stability of chemical compounds, which is essential in various industrial applications (Cong & Cheng, 2021).
Antitumor Activity
Research has been conducted on the synthesis of 3-amidebenzamide derivatives from 5-amino-2-methylbenzoic acid, aiming to explore their antitumor activity. These studies involve in vitro testing of the synthesized compounds on various cancer cell lines, providing insights into the potential of these compounds in cancer treatment (Li, 2014).
Inhibitor Development for Cancer Treatment
Derivatives of this compound have been identified as potential inhibitors for specific proteins involved in cancer. For example, a study discovered a compound with excellent biochemical potency against kinesin spindle protein (KSP), leading to the induction of cellular death in cancer cells. Such discoveries are significant for developing new anticancer agents (Theoclitou et al., 2011).
Neuroprotection and HDAC Inhibition
There's research on 5-aryl-substituted 2-aminobenzamide-type HDAC inhibitors, which have shown promising effects in protecting neuronal cells from ischemia-induced death. These studies are pivotal in the quest for effective treatments for neurodegenerative diseases like Parkinson's (Hirata et al., 2018).
Synthesis and Characterization in Organic Chemistry
The compound and its derivatives have been synthesized and characterized for various applications. For instance, studies have been conducted on synthesizing and characterizing chloranthraniliprole, a compound derived from 2-amino-3-methylbenzoic acid, a structurally similar compound to this compound. These synthesis processes are fundamental in organic chemistry and pharmaceutical manufacturing (Zheng Jian-hong, 2012).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
For instance, benzylic halides, which are structurally similar to 5-Amino-2-methylbenzamide, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that amino acids can be converted to pyruvate, the end product of glycolysis, or to acetoacetate-coa and acetyl-coa, both of which can be converted to ketone bodies . Therefore, it’s possible that this compound might influence these pathways.
Pharmacokinetics
Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 0.99 , suggesting that it might readily cross cell membranes.
Biochemische Analyse
Biochemical Properties
5-Amino-2-methylbenzamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which is involved in the methylation of nicotinamide. This interaction can influence the methylation status of histones and DNA, thereby affecting gene expression and cellular metabolism . Additionally, this compound has been shown to interact with proteins involved in metabolic pathways, potentially altering their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to metabolic regulation. For instance, this compound can modulate the activity of enzymes involved in glucose metabolism, thereby impacting cellular energy production . Furthermore, it affects gene expression by altering the methylation status of DNA, which can lead to changes in cellular metabolism and function. These effects are crucial in understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of NNMT, which leads to changes in the methylation status of histones and DNA . This inhibition can result in altered gene expression and subsequent changes in cellular metabolism. Additionally, this compound can bind to specific proteins and enzymes, modulating their activity and function. These interactions are critical in understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, indicating its potential for prolonged therapeutic applications.
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound has been shown to enhance metabolic activity and improve cellular function without causing significant adverse effects . At higher doses, there may be toxic effects, including disruptions in cellular metabolism and potential damage to tissues. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the methylation of nicotinamide and other biomolecules. It interacts with enzymes such as NNMT, which play a crucial role in these pathways . The compound’s influence on metabolic flux and metabolite levels can lead to significant changes in cellular metabolism, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective participation in biochemical processes.
Eigenschaften
IUPAC Name |
5-amino-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIGYWHHYAYITM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602933 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515131-52-9 | |
| Record name | 5-Amino-2-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


